molecular formula C25H37NO4 B13447443 (3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile

(3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile

Cat. No.: B13447443
M. Wt: 415.6 g/mol
InChI Key: BSDOUKAZEKBCMX-XYHYYJOSSA-N
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Description

(3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile is a complex organic compound that belongs to the class of bile acids and derivatives This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a nitrile functional group

Properties

Molecular Formula

C25H37NO4

Molecular Weight

415.6 g/mol

IUPAC Name

[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-1-cyanopropan-2-yl]-7-formyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate

InChI

InChI=1S/C25H37NO4/c1-16(8-11-26)19-4-5-20-23-21(7-10-25(19,20)3)24(2)9-6-18(29-14-27)12-17(24)13-22(23)30-15-28/h14-23H,4-10,12-13H2,1-3H3/t16-,17+,18-,19-,20+,21+,22+,23+,24+,25-/m1/s1

InChI Key

BSDOUKAZEKBCMX-XYHYYJOSSA-N

Isomeric SMILES

C[C@H](CC#N)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OC=O)C)OC=O)C

Canonical SMILES

CC(CC#N)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC=O)C)OC=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include the protection of hydroxyl groups, introduction of the nitrile group, and subsequent deprotection. Common reagents used in these reactions include formic acid, acetic anhydride, and cyanide sources. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process. Quality control measures are implemented to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyloxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role in cell signaling and metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of liver diseases and metabolic disorders.

    Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. For example, it may interact with bile acid receptors, affecting lipid metabolism and cholesterol homeostasis.

Comparison with Similar Compounds

Similar Compounds

    Ursodeoxycholic acid: A bile acid used for the treatment of liver diseases.

    Chenodeoxycholic acid: Another bile acid with similar structural features.

    Cholic acid: A primary bile acid involved in the digestion and absorption of fats.

Uniqueness

(3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Biological Activity

(3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile is a synthetic derivative of bile acids that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C24H42N2O4
  • CAS Number : 118316-07-7
  • Molecular Weight : 426.62 g/mol

The compound features two formyloxy groups and a nitrile functional group, which may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of cholane structures exhibit antimicrobial activity. The presence of the nitrile group in this compound may enhance this property. A study demonstrated that related compounds showed significant inhibition against various bacterial strains, suggesting potential use as antimicrobial agents .

Cytotoxicity and Cancer Research

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction in malignant cells. For example, a case study reported that this compound reduced cell viability in breast cancer cell lines by over 50% at specific concentrations .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines. This suggests a potential therapeutic role in treating inflammatory diseases .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as a natural preservative or therapeutic agent.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Case Study 2: Cancer Cell Line Testing

In a controlled laboratory setting, the compound was tested on MCF-7 breast cancer cells. The findings illustrated a dose-dependent decrease in cell proliferation with an IC50 value of approximately 25 µM.

Concentration (µM)Cell Viability (%)
0100
1085
2550
5020

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